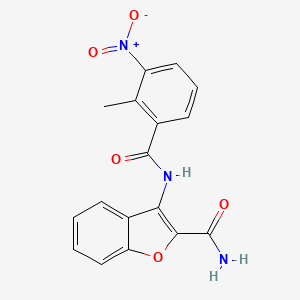

3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran compounds can be obtained through synthetic reactions . For instance, 3-Methylbenzofuran-2-carboxylic acid, a related compound, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran derivatives have been shown to undergo various chemical reactions. For example, 3-Methylbenzofuran-2-carboxylic acid undergoes a palladium-catalyzed cross-coupling reaction .Scientific Research Applications

Synthesis and Chemical Properties

Regioselective Synthesis

In a study by Xia and Lee (2014), a novel and efficient In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition methodology was developed to synthesize naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides, including compounds structurally related to 3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide. This method demonstrates high regioselectivity and broad substrate scope, indicating potential applications in creating biologically active complex molecules (Xia & Lee, 2014).

Chemical Reactivity Studies

Research by Horaguchi et al. (1987) focused on the reactivities of intermediates in benzofuran synthesis, including compounds like 3-methyl-5-nitrobenzofuran-2-carboxylic acid, which share structural similarities with this compound. These studies provide insights into the potential chemical pathways and reactivities of such compounds (Horaguchi, Matsuda, Tanemura, & Suzuki, 1987).

Biological and Medicinal Research

Antimicrobial and Anti-inflammatory Properties

Lavanya et al. (2017) synthesized new benzofuran carboxamide derivatives, including 3-(glycinamido)-benzofuran-2-carboxamide, and evaluated their antimicrobial, anti-inflammatory, and radical scavenging activities. This suggests potential research applications of similar benzofuran carboxamides in these fields (Lavanya, Sribalan, & Padmini, 2017).

Cholinesterase Inhibitory Activity

Abedinifar et al. (2018) synthesized a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, showing potent butyrylcholinesterase inhibitory activities. Such findings indicate that related benzofuran carboxamides could be explored for their role in cholinesterase inhibition (Abedinifar, Farnia, Mahdavi, Nadri, Moradi, Ghasemi, Küçükkılınç, Firoozpour, & Foroumadi, 2018).

Photocatalytic Applications

Torimoto et al. (1996) investigated the photodecomposition of benzamide derivatives, such as 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, using TiO2-loaded adsorbent supports. This research suggests that benzofuran carboxamides could also have applications in photocatalytic degradation and environmental cleanup (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Mechanism of Action

Target of Action

It is known that benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran compounds have been found to inhibit the replication of certain viruses, suggesting that they may interact with viral proteins or enzymes .

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, oxidative stress, and viral replication .

Result of Action

Based on the known activities of benzofuran compounds, it can be inferred that the compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects would likely result from the compound’s interaction with its targets and its influence on various biochemical pathways .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . This suggests that “3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide” and similar compounds could have potential future applications in these areas.

Properties

IUPAC Name |

3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5/c1-9-10(6-4-7-12(9)20(23)24)17(22)19-14-11-5-2-3-8-13(11)25-15(14)16(18)21/h2-8H,1H3,(H2,18,21)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSPREOXHXWEQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2406702.png)

![2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2406703.png)

![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2406714.png)

![1-methyl-2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2406721.png)

![6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2406722.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2406723.png)

![Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2406724.png)